molecular formula C16H22BrNO2 B1204562 3-(3-bromo-4-methoxyphenyl)-N,N-diisopropylacrylamide

3-(3-bromo-4-methoxyphenyl)-N,N-diisopropylacrylamide

Cat. No. B1204562
M. Wt: 340.25 g/mol
InChI Key: APDMHZKESGQPPV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromo-4-methoxyphenyl)-N,N-di(propan-2-yl)-2-propenamide is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Photodynamic Therapy

  • Photosensitizer for Cancer Treatment : The compound's properties make it suitable as a Type II photosensitizer in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield are significant for this application. (Pişkin, Canpolat, & Öztürk, 2020)

Synthesis and Chemical Reactions

  • Role in Synthetic Chemistry : The compound is used in various synthetic chemistry processes. For example, its brominated derivatives play a role in the synthesis of other complex organic compounds. This includes the creation of different isomers and derivatives with potential biological activity. (Jones, Suarez, Massey, Black, & Tinsley, 1979)

  • Exploration of Reaction Mechanisms : It is involved in studies exploring reaction mechanisms, such as Eschenmoser coupling reactions and ring transformations. This is crucial in understanding chemical reactivity and molecular interactions. (Kammel, Tarabová, Růžičková, & Hanusek, 2015)

properties

Product Name

3-(3-bromo-4-methoxyphenyl)-N,N-diisopropylacrylamide

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N,N-di(propan-2-yl)prop-2-enamide

InChI

InChI=1S/C16H22BrNO2/c1-11(2)18(12(3)4)16(19)9-7-13-6-8-15(20-5)14(17)10-13/h6-12H,1-5H3/b9-7+

InChI Key

APDMHZKESGQPPV-VQHVLOKHSA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)/C=C/C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CC(C)N(C(C)C)C(=O)C=CC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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